molecular formula C21H20N2O4 B10836926 2-Hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)furan-2-yl]naphthalene-1-carbaldehyde

2-Hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)furan-2-yl]naphthalene-1-carbaldehyde

Cat. No.: B10836926
M. Wt: 364.4 g/mol
InChI Key: XYOMDLUIYINLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound referred to as “US9241942, 32-12” is a patented chemical entity known for its inhibitory effects on the enzyme inositol-requiring enzyme 1 alpha (IRE-1α). This enzyme plays a crucial role in the unfolded protein response, a cellular stress response related to the endoplasmic reticulum. The inhibition of IRE-1α has significant implications in the treatment of various diseases, including cancer and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US9241942, 32-12” involves a multi-step process that includes the formation of key intermediates and their subsequent transformation into the final product. The synthetic route typically starts with the preparation of a substituted benzaldehyde, which undergoes a series of reactions including condensation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of “US9241942, 32-12” follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

“US9241942, 32-12” undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of “US9241942, 32-12”. These derivatives have been studied for their enhanced or modified biological activities .

Scientific Research Applications

“US9241942, 32-12” has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of IRE-1α and its effects on cellular stress responses.

    Biology: Employed in research to understand the role of IRE-1α in various biological processes and diseases.

    Medicine: Investigated for its potential therapeutic applications in treating cancer, neurodegenerative diseases, and other conditions related to endoplasmic reticulum stress.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting IRE-1α

Mechanism of Action

The mechanism of action of “US9241942, 32-12” involves the inhibition of the enzyme IRE-1α. This enzyme is a key player in the unfolded protein response, which is activated under conditions of endoplasmic reticulum stress. By inhibiting IRE-1α, “US9241942, 32-12” disrupts the signaling pathways involved in the unfolded protein response, leading to reduced cellular stress and potentially therapeutic effects in diseases characterized by chronic endoplasmic reticulum stress .

Comparison with Similar Compounds

“US9241942, 32-12” can be compared with other similar compounds that inhibit IRE-1α, such as:

The uniqueness of “US9241942, 32-12” lies in its specific chemical structure, which provides a distinct profile of biological activity and selectivity towards IRE-1α. This makes it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

2-hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)furan-2-yl]naphthalene-1-carbaldehyde

InChI

InChI=1S/C21H20N2O4/c1-22-8-10-23(11-9-22)21(26)20-7-6-19(27-20)15-2-4-16-14(12-15)3-5-18(25)17(16)13-24/h2-7,12-13,25H,8-11H2,1H3

InChI Key

XYOMDLUIYINLEM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(O2)C3=CC4=C(C=C3)C(=C(C=C4)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.